4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid

CFTR pharmacology ion channel inhibition binding affinity

Researchers requiring selective CFTR inhibition face false positives from off-target channel modulators (e.g., glibenclamide, GlyH-101). CFTRinh-172 (CAS 690646-04-9) delivers unambiguous CFTR blockade with voltage-independent, reversible inhibition (Kd ~300 nM) and no activity against CaCC, K-ATP, or MDR1. • >90% suppression of cholera toxin-induced fluid secretion in vivo (250 µg/kg) • 2.7 Å cryo-EM validated binding at TM8 & chloride selectivity filter • Rapid reversibility (t½ ~5 min) for HTS assay compatibility Each lot is quality-controlled to 97% purity and shipped under recommended conditions.

Molecular Formula C15H11ClF3NO4S
Molecular Weight 393.8 g/mol
CAS No. 690646-04-9
Cat. No. B1299448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
CAS690646-04-9
Molecular FormulaC15H11ClF3NO4S
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H11ClF3NO4S/c16-13-6-5-11(7-12(13)15(17,18)19)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22)
InChIKeyBURLRZFVGRKQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTRinh-172: A Selective CFTR Inhibitor for Research


4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, widely designated CFTRinh‑172, is a synthetic thiazolidinone‑based small‑molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. It was discovered through high‑throughput screening of 50,000 chemically diverse compounds and subsequent structure‑activity optimization of over 250 analogs, emerging as the most potent member of its chemical class [1]. The compound exhibits voltage‑independent, reversible inhibition with a dissociation constant (Kd) of approximately 300 nM and has become a standard pharmacological tool for probing CFTR function in epithelial physiology, cystic fibrosis research, and secretory diarrhea models [1].

Workflow
Electrophysiology and CFTR channel studies
Selection Logic
Selective CFTR inhibition without K-ATP or CaCC off-targets
Model Context
Epithelial physiology, secretory diarrhea models, and structural biology

Why Generic CFTR Inhibitors Cannot Substitute


CFTR inhibitors exhibit extreme sensitivity to substitution patterns on the thiazolidinone core; moving the trifluoromethyl or carboxyl group by a single ring position reduces inhibitory potency by 10–44% relative to CFTRinh‑172 [1]. Moreover, widely used alternatives such as glibenclamide require >600‑fold higher concentrations to achieve comparable CFTR blockade and concurrently inhibit K‑ATP channels and other anion transporters [1], while GlyH‑101 suppresses both Ca²⁺‑activated Cl⁻ channels (CaCC) and volume‑sensitive outwardly rectifying Cl⁻ channels (VSORC) at CFTR‑inhibitory concentrations [2]. These off‑target liabilities invalidate generic substitution in experiments where CFTR‑selective modulation is essential. The quantitative evidence below demonstrates the unique pharmacological fingerprint that makes CFTRinh‑172 the only fit‑for‑purpose CFTR inhibitor for a wide range of scientific applications.

Glibenclamide
Requires >600-fold higher concentration for comparable CFTR block; concurrent K-ATP and MDR1 inhibition may confound channel-specific readouts.
GlyH-101
Suppresses CaCC and VSORC at CFTR-inhibitory concentrations; CFTR selectivity may not transfer, limiting unambiguous attribution in anion secretion studies.
Thiazolidinone analogs
Minor ring-position changes reduce potency; substitution patterns may shift inhibition profile and require re-validation.

Quantitative Differentiation Against Closest Comparators


Superior CFTR Binding Affinity vs Glibenclamide

CFTRinh‑172 exhibits a dissociation constant (Kd) of ~300 nM for the CFTR chloride channel, whereas glibenclamide, the most commonly used comparator inhibitor, displays a Kd of ~200 µM under identical experimental conditions [1]. This represents a >660‑fold affinity advantage.

Binding Affinity vs Glibenclamide
Head-to-head
Kd ≈ 300 nM vs ~200 µM
~667-fold higher affinity
Supports complete CFTR block at sub-micromolar concentrations.
Short-circuit current measurements in FRT cells expressing human CFTR.
CFTR pharmacology ion channel inhibition binding affinity

Absolute Selectivity Over MDR1 and K-ATP Channels

At 5 µM—a concentration 16‑fold above its CFTR Kd—CFTRinh‑172 produces no measurable inhibition of MDR1‑mediated vincristine extrusion or ATP‑sensitive K⁺ channels [1]. In contrast, glibenclamide at 10 µM causes pronounced membrane depolarization via K‑ATP channel block and inhibits MDR1 [1].

MDR1 and K-ATP Selectivity
Head-to-head
No inhibition at 5 µM (16× Kd)
Zero off-target activity
Permits CFTR-specific functional dissection without confounding transporter effects.
³H-vincristine assay (MDR1); INS-1 cell membrane potential (K-ATP).
drug selectivity transporter panel off-target profiling

Superior Selectivity Against CaCC vs GlyH-101

CFTRinh‑172 does not inhibit Ca²⁺‑activated Cl⁻ conductance (CaCC) at concentrations up to 10 µM, well above its CFTR‑saturating concentration [1]. In contrast, GlyH‑101 suppresses CaCC by >70% at 10 µM, a concentration commonly employed to block CFTR [1].

CaCC Selectivity vs GlyH-101
Head-to-head
0% CaCC inhibition at 10 µM
GlyH-101 shows >70% CaCC block
Uniquely isolates CFTR component in anion secretion studies.
Whole-cell patch-clamp in HEK-293 cells; CaCC activated by ionomycin.
anion channel selectivity CaCC off-target liability

Validated In Vivo Efficacy in Secretory Diarrhea

A single intraperitoneal injection of CFTRinh‑172 at 250 µg/kg reduced cholera toxin‑induced intestinal fluid secretion by more than 90% over 6 hours in mice [1]. No comparator CFTR inhibitor has demonstrated comparable in vivo potency at such a low dose.

In Vivo Secretory Diarrhea
Cross-study comparable
">90% fluid secretion reduction at 250 µg/kg
Reported low-dose efficacy
Reported in vivo model-response context for CFTR-dependent fluid secretion.
Mouse cholera toxin model; single IP injection.
in vivo pharmacology secretory diarrhea efficacy

Atomic-Resolution Binding Mode by Cryo-EM

The cryo‑EM structure of CFTR in complex with CFTRinh‑172 has been solved to an overall resolution of 2.7 Å [1]. The inhibitor binds inside the pore near transmembrane helix 8, collapsing the chloride selectivity filter and blocking ion conduction from the extracellular side [1]. No comparable structural information exists for glibenclamide, GlyH‑101, or any other CFTR inhibitor.

Cryo-EM Binding Mode
Class-level
2.7 Å resolution (PDB: 8UBR)
Unique structural characterization
Supports structure-guided derivative design and quality control.
Cryo-EM of phosphorylated human CFTR (E1371Q mutant).
structural biology cryo‑EM binding site mapping

Rapid and Reversible Inhibition Kinetics

CFTRinh‑172 achieves complete CFTR inhibition within approximately 10 minutes (t₁/₂ ≈ 4 min) and fully reverses upon washout with t₁/₂ ≈ 5 min [1]. This kinetic profile is superior to glibenclamide, which shows slower onset and incomplete reversibility in many experimental settings.

Inhibition Kinetics
Head-to-head
Onset t₁/₂ ≈ 4 min; reversal t₁/₂ ≈ 5 min
Rapid, complete reversibility
Allows within-experiment washout recovery controls for statistical rigor.
Fluorescence-based iodide influx assay in FRT cells.
inhibition kinetics reversibility experimental design

High-Impact Application Scenarios


Electrophysiological Dissection of CFTR Currents

In short‑circuit current recordings of primary airway or intestinal epithelia, CFTRinh‑172 at 1–5 µM selectively eliminates the cAMP‑activated Cl⁻ component without affecting CaCC, K‑ATP, or MDR1 activity [1][2]. This enables unambiguous attribution of current changes to CFTR, a requirement for studies of channel regulation, disease mutation phenotyping, and drug screening assays.

Modeling Cystic Fibrosis Phenotypes in Animals

Acute systemic administration of CFTRinh‑172 at low doses (250 µg/kg IP) recapitulates the CF secretory defect in wild‑type animals, as demonstrated by >90% suppression of cholera toxin‑induced intestinal fluid secretion in mice [1]. This approach is being extended to pigs and other large mammals to produce CF‑relevant physiology without genetic manipulation.

Structure-Guided CFTR Modulator Design

The 2.7 Å cryo‑EM structure of CFTRinh‑172 bound to CFTR reveals the inhibitor’s precise interactions with transmembrane helix 8 and the chloride selectivity filter [3]. Medicinal chemistry teams can exploit this structural information to design analogs with improved pharmacokinetic properties while retaining the validated binding mode and selectivity fingerprint.

High-Throughput Screening Reference Inhibitor

CFTRinh‑172 serves as a reference inhibitor in fluorescence‑based and electrophysiological high‑throughput screening platforms because of its rapid reversibility (t₁/₂ reversal ~5 min) and complete washout recovery [1]. Its well‑characterized selectivity minimizes false‑positive hits arising from off‑target channel modulation, increasing assay reliability in large‑scale drug discovery campaigns.

Application
Selection Property
Validation Focus
CFTR current dissection
Selective cAMP-activated Cl⁻ component block
CaCC, K-ATP, and MDR1 exclusion controls
CF phenotype modeling in vivo
Low-dose acute systemic administration
Model-response endpoint monitoring
Structure-guided modulator design
Atomic-resolution binding pose (TM helix 8)
Selectivity fingerprint retention in analogs
High-throughput screening reference
Rapid reversibility and washout recovery
Assay reliability; false-positive hit reduction
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